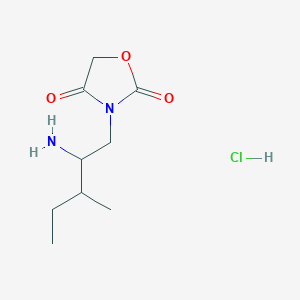

3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride

Übersicht

Beschreibung

3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H17ClN2O3. It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms. This compound is primarily used for research purposes and has various applications in scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride typically involves multicomponent reactions of 1,2-amino alcohols. One common method includes the metal-free domino annulation/Mannich reactions, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . Another approach involves transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the principles of multicomponent reactions and catalytic processes used in laboratory synthesis can be scaled up for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.

Reduction: Reduction reactions can modify the oxazolidine ring, leading to the formation of different amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and various transition metal catalysts such as palladium and copper . Reaction conditions often involve mild temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, which are important intermediates in the synthesis of biologically active compounds .

Wissenschaftliche Forschungsanwendungen

3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome, thereby preventing the formation of essential proteins . This unique mechanism makes it a valuable candidate for the development of new antibiotics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxazolidinones: These compounds share a similar oxazolidine ring structure and are known for their antibiotic properties.

Spirooxazolidines: These compounds have a spirocyclic structure and are used in various chemical and biological applications.

Oxazolidinones: These are another class of compounds with similar structures and applications in medicine and industry.

Uniqueness

3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research .

Biologische Aktivität

Overview

3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride is a compound with the molecular formula C9H17ClN2O3. It belongs to the oxazolidine family, which is characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Weight : 220.70 g/mol

- Chemical Structure : Contains an oxazolidine ring with specific substitutions that influence its biological activity.

The primary mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : The compound binds to the bacterial ribosome, preventing the formation of essential proteins, which is a common mechanism among antibiotics.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. The following table summarizes its antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects on several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Human neuroblastoma SH-SY5Y cells | 25 | Induces apoptosis |

| Breast cancer MCF-7 cells | 20 | Cell cycle arrest |

| Colon cancer HCT116 cells | 30 | Inhibition of proliferation |

These findings suggest that the compound may interfere with critical cellular processes in cancer cells, leading to reduced viability and increased apoptosis .

Study on Antimicrobial Properties

A study conducted by researchers at a prominent university assessed the antimicrobial efficacy of various oxazolidine derivatives, including this compound. The study utilized both disk diffusion and broth microdilution methods to evaluate the compound's effectiveness against multi-drug resistant strains. Results indicated that this compound not only inhibited growth but also showed synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains.

Study on Anticancer Effects

Another significant study focused on the anticancer potential of this compound in neuroblastoma models. The research employed both in vitro assays and in vivo xenograft models to assess therapeutic outcomes. The results demonstrated that treatment with the compound resulted in significant tumor reduction compared to control groups, highlighting its potential as a novel therapeutic agent in cancer treatment .

Eigenschaften

IUPAC Name |

3-(2-amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3.ClH/c1-3-6(2)7(10)4-11-8(12)5-14-9(11)13;/h6-7H,3-5,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUSAJMUXNZVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN1C(=O)COC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.